4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a piperazine ring substituted with a cyclopropylpyrimidine moiety and a dimethoxyphenyl group, making it a molecule of interest for medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:
Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the piperazine ring, typically through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide is investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could act as a ligand in biochemical assays.
Medicine
In medicinal research, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide: shares similarities with other piperazine derivatives and pyrimidine-containing compounds.
N-(2,3-dimethoxyphenyl)piperazine derivatives: These compounds often exhibit similar pharmacological properties and are studied for their therapeutic potential.
Cyclopropylpyrimidine analogs: These analogs are explored for their unique structural features and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural elements, which confer specific reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a compound of significant interest in multiple research fields.
Properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-5-3-4-15(19(17)28-2)23-20(26)25-10-8-24(9-11-25)18-12-16(14-6-7-14)21-13-22-18/h3-5,12-14H,6-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCORHQXGFNIZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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